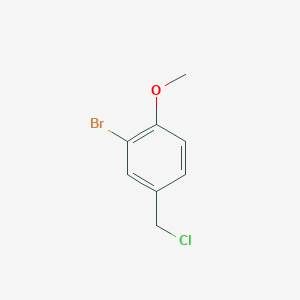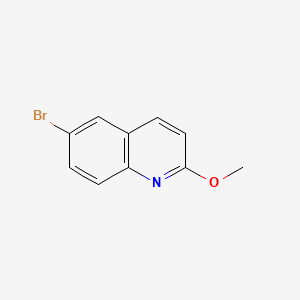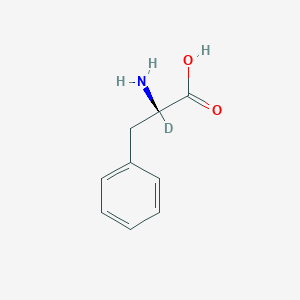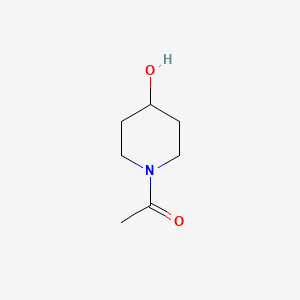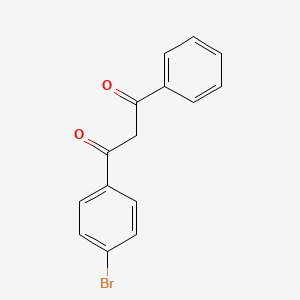
3,3-Diethoxy-2-butanone
Overview
Description
3,3-Diethoxy-2-butanone is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical behavior, which can be used to infer some aspects of 3,3-Diethoxy-2-butanone's chemistry. For instance, compounds with similar structures, such as 3-hydroxy-3-methyl-2-butanone and 3-methoxy-3-methyl-1-butanol, are mentioned as being involved in solvent applications and reactions with atmospheric radicals .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the Favorskii-type rearrangement of dihalo ketones induced by enolates, which is used to prepare important intermediates for natural product syntheses . Another method includes the rearrangement of p-ethoxy-pivalophenone catalyzed by AlCl3 to produce 3-(p-alkoxyphenyl)-3-methyl-2-butanones . These methods suggest that similar strategies could potentially be applied to synthesize 3,3-Diethoxy-2-butanone.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,3-Diethoxy-2-butanone can be analyzed using techniques such as X-ray crystallography, which provides information about molecular geometries in the crystal . Additionally, the introduction of substituents such as cyano groups can significantly affect the optical properties of these molecules, as seen in the study of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes .
Chemical Reactions Analysis
Chemical reactions involving similar compounds include the reaction of 3-hydroxy-3-methyl-2-butanone with Cl atoms, which produces acetic acid and 2,3-butanedione as major products . The reaction of 3-methoxy-3-methyl-1-butanol with OH radicals results in the formation of acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal . These reactions provide insights into the potential reactivity of 3,3-Diethoxy-2-butanone with atmospheric radicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the introduction of additional cyano groups affects the optical properties, as evidenced by UV/Vis and electrochemical measurements . The kinetics of reactions with atmospheric radicals also provide information on the reactivity and stability of these compounds, which can be related to their physical properties .
Scientific Research Applications
Biofuel Production and Application
Research indicates that 3,3-Diethoxy-2-butanone could play a role in biofuel production. The compound's derivatives, such as n-butanol, have been studied extensively for their potential as renewable biofuels. Studies highlight n-butanol's advantages over conventional fuels and other biofuels due to its superior fuel properties and combustion characteristics. It is suggested that n-butanol, derived from biological or chemical routes, could serve as a more efficient and sustainable alternative to gasoline or diesel fuel (Jin et al., 2011); (Ndaba et al., 2015).
Environmental and Health Monitoring
The compound has been implicated in studies concerning environmental pollution and health monitoring. For instance, volatile organic compounds (VOCs) including 2-butanone and its relatives have been identified as biomarkers in breath analysis for lung cancer diagnosis. This indicates a potential application in non-invasive diagnostic techniques for early detection of diseases (Saalberg & Wolff, 2016).
Bioseparation Technology
In the field of bioseparation, 3,3-Diethoxy-2-butanone derivatives have been explored for their utility in non-chromatographic bioseparation processes. The review of three-phase partitioning (TPP) as a bioseparation technology sheds light on its potential for extracting, separating, and purifying bioactive molecules, which could be advantageous for the food, cosmetics, and pharmaceutical industries (Yan et al., 2018).
Chemical Kinetics and Combustion
The kinetics and combustion processes of fuels incorporating 3,3-Diethoxy-2-butanone derivatives, such as butanol, have been reviewed. These studies aim to understand the chemical reactions and mechanisms underlying fuel combustion, which is crucial for developing cleaner and more efficient combustion technologies (Lai et al., 2011).
Drug Synthesis and Biotechnology
Levulinic acid, a derivative of 3,3-Diethoxy-2-butanone, has been identified as a key building block for synthesizing a variety of value-added chemicals, including drugs. Its unique chemical structure makes it versatile in drug synthesis, potentially reducing costs and simplifying production processes in the pharmaceutical industry (Zhang et al., 2021).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
This compound is primarily used as a reagent in organic synthesis
Mode of Action
The mode of action of 3,3-Diethoxy-2-butanone is primarily through its role as a reagent in organic synthesis . It participates in various chemical reactions such as esterification, oxidation, and etherification .
Biochemical Pathways
As a reagent, it is involved in the synthesis of other compounds, which may then participate in various biochemical pathways .
Result of Action
The result of the action of 3,3-Diethoxy-2-butanone is the synthesis of other organic compounds. It has been used as a starting reagent in the synthesis of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid . It may also be used in the preparation of 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene .
Action Environment
The action of 3,3-Diethoxy-2-butanone can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents. It should be stored in an inert atmosphere at room temperature . It is a flammable liquid and should be kept away from sources of ignition .
properties
IUPAC Name |
3,3-diethoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-10-8(4,7(3)9)11-6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZTXJBJUNAPSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447978 | |
| Record name | 3,3-DIETHOXY-2-BUTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethoxybutan-2-one | |
CAS RN |
51933-13-2 | |
| Record name | 3,3-DIETHOXY-2-BUTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 3,3-Diethoxy-2-butanone in the ethanolic extract of the fungus Rhizopus delemer?
A1: The identification of 3,3-Diethoxy-2-butanone, among other bioactive compounds, in the ethanolic extract of Rhizopus delemer is significant for several reasons. This fungus, isolated from the medicinal plant Abutilon indicum, has shown promising plant growth-promoting activities []. The presence of such bioactive compounds suggests that Rhizopus delemer might contribute to the host plant's defense mechanisms against pathogens and environmental stressors. Further investigation into the specific roles of these compounds, including 3,3-Diethoxy-2-butanone, could provide insights into novel biocontrol agents or plant growth stimulants for agricultural applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


